1206779-25-0
Description
CAS No. 1206779-25-0, identified as β-Amyloid 22-40, is a 19-amino acid peptide fragment derived from the larger β-amyloid protein. This compound is critical in Alzheimer’s disease research due to its role in amyloid plaque formation, a hallmark of neurodegenerative pathology . It is commercially available for scientific studies focusing on amyloid aggregation mechanisms, drug discovery, and diagnostic assay development.
β-Amyloid 22-40 retains key hydrophobic and hydrophilic regions of the full-length β-amyloid (e.g., residues 1-40 or 1-42), enabling researchers to investigate truncated peptide behavior in vitro. Its molecular weight (~2,200–2,500 Da) and solubility profile (typically low in aqueous solutions due to aggregation propensity) distinguish it from small-molecule compounds .
Properties
CAS No. |
1206779-25-0 |
|---|---|
Molecular Formula |
C₇₈H₁₃₅N₂₁O₂₆S |
Molecular Weight |
1815.10 |
sequence |
One Letter Code: EDVGSNKGAIIGLMVGGVV |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
β-Amyloid (22-40) is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of β-Amyloid (22-40) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The process involves the same SPPS technique, with careful control of reaction conditions to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
β-Amyloid (22-40) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in aggregation reactions, forming fibrils and plaques characteristic of Alzheimer’s disease .
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Cleavage Reagents: Trifluoroacetic acid (TFA) for deprotecting and cleaving the peptide from the resin
Aggregation Conditions: Physiological conditions such as pH 7.4 and 37°C to mimic the human body environment.
Major Products
The major products formed from these reactions are the peptide fragments themselves, which can further aggregate to form β-Amyloid fibrils and plaques .
Scientific Research Applications
β-Amyloid (22-40) is extensively used in scientific research, particularly in studies related to Alzheimer’s disease. Its applications include:
Chemistry: Studying the chemical properties and aggregation behavior of β-Amyloid peptides.
Biology: Investigating the role of β-Amyloid in neuronal signaling and cell toxicity.
Medicine: Developing therapeutic strategies to inhibit β-Amyloid aggregation and mitigate Alzheimer’s disease symptoms.
Industry: Producing β-Amyloid inhibitors for research and potential therapeutic use
Mechanism of Action
β-Amyloid (22-40) exerts its effects by aggregating into fibrils and plaques, which are toxic to neurons. The aggregation process involves the formation of β-sheets, which stack together to form insoluble fibrils. These fibrils disrupt cellular function and contribute to the neurodegenerative processes observed in Alzheimer’s disease .
Comparison with Similar Compounds
While 1206779-25-0 is a peptide, its functional and structural analogs include other β-amyloid fragments and small-molecule compounds used in related research. Below, we compare it with two compounds from distinct classes:
Structural Comparison with Small-Molecule Analogs
Compound A: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4)
- Molecular Formula : C₆H₅BBrClO₂
- Molecular Weight : 235.27 g/mol
- Solubility : 0.24 mg/mL (0.00102 mol/L) in aqueous solutions .
- Key Properties: LogP (XLOGP3): 2.15 (indicative of moderate lipophilicity).
Comparison with this compound :
| Property | This compound | CAS 1046861-20-4 |
|---|---|---|
| Class | Peptide | Boronic acid derivative |
| Molecular Weight | ~2,200–2,500 Da | 235.27 Da |
| Solubility | Low (aggregation-prone) | Moderate (0.24 mg/mL) |
| Primary Use | Alzheimer’s research | Organic synthesis catalyst |
While this compound is used to study protein aggregation, CAS 1046861-20-4 serves as a reagent in Suzuki-Miyaura cross-coupling reactions. The peptide’s higher molecular weight and aggregation behavior limit its bioavailability compared to small molecules .
Compound B: 2-Bromo-4-nitrobenzoic acid (CAS 1761-61-1)
- Molecular Formula: C₇H₅BrNO₄
- Molecular Weight : 246.02 g/mol
- Solubility : 0.687 mg/mL (0.00342 mol/L) in aqueous solutions .
- Key Properties :
Comparison with this compound :
| Property | This compound | CAS 1761-61-1 |
|---|---|---|
| Class | Peptide | Aromatic carboxylic acid |
| Molecular Weight | ~2,200–2,500 Da | 246.02 Da |
| Solubility | Low | Moderate (0.687 mg/mL) |
| Primary Use | Neuroscience research | Chemical synthesis |
The stark difference in molecular weight and solubility underscores the peptide’s unique challenges in drug delivery compared to small molecules like CAS 1761-61-1 .
Functional Comparison with Other β-Amyloid Fragments
- β-Amyloid 1-40 : Shares overlapping regions with 22-40 but includes additional N-terminal residues. This full-length fragment is more aggregation-prone and toxic in neuronal models.
- β-Amyloid 1-42 : Contains two extra hydrophobic residues, enhancing its aggregation kinetics and pathogenicity compared to 22-40.
Key Research Findings :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
